![molecular formula C17H18N2O4 B5865061 2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is also known as MABA, and it is a derivative of benzamide. MABA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of MABA involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. MABA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, MABA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
MABA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. MABA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, which makes it a potential candidate for the treatment of cancer. Moreover, MABA has been shown to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
MABA has various advantages and limitations for lab experiments. One of the advantages is that MABA is relatively easy to synthesize using standard laboratory techniques. Moreover, MABA has been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-known. However, one of the limitations of MABA is that it has not been extensively studied in clinical trials, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are various future directions for the study of MABA. One of the future directions is to study the potential applications of MABA in the treatment of cancer. Moreover, future studies can focus on the potential applications of MABA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future studies can focus on the potential applications of MABA in the treatment of various inflammatory conditions. Furthermore, future studies can focus on the development of new synthesis methods for MABA and the optimization of existing synthesis methods.
Synthesemethoden
MABA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-chloroacetyl chloride, followed by the reaction with 4-methoxybenzoyl chloride. Another method involves the reaction of 4-methoxyaniline with 2-(methoxyacetyl)amino-4-methoxybenzaldehyde in the presence of sodium hydroxide. The synthesis of MABA is relatively simple and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
MABA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. MABA has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, MABA has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-16(20)19-15-6-4-3-5-14(15)17(21)18-12-7-9-13(23-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVZTAXDXCMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

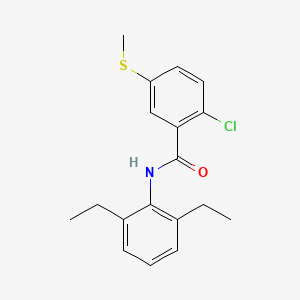
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)
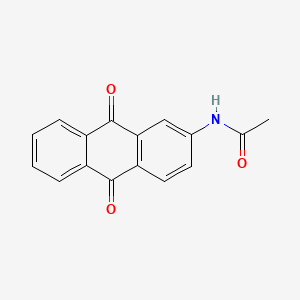
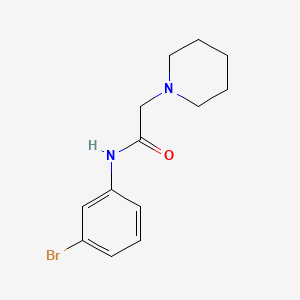
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
![N-cyclopentyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5865015.png)
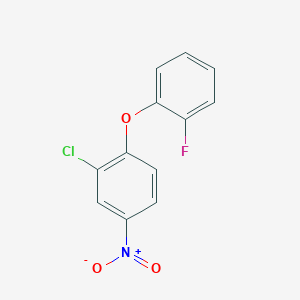

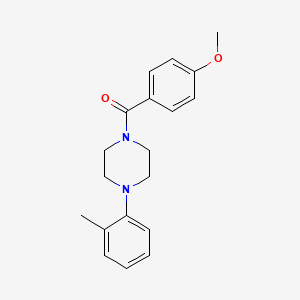
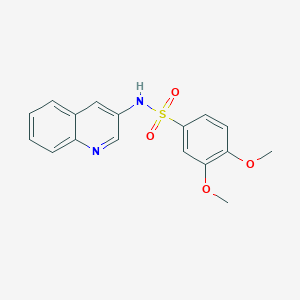
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
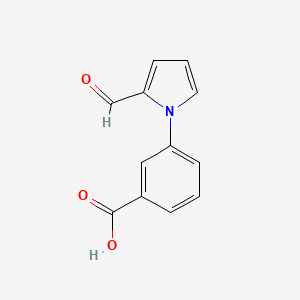
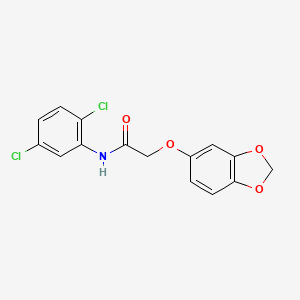
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)